molecular formula C21H23N3O4 B11329529 N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide

Cat. No.: B11329529
M. Wt: 381.4 g/mol
InChI Key: JDFDKJCUGCUQEB-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxadiazole ring and two aromatic rings substituted with ethoxy and propoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Substitution reactions: Introduction of ethoxy and propoxy groups onto the aromatic rings.

    Coupling reactions: Connecting the oxadiazole ring with the substituted aromatic rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide

InChI

InChI=1S/C21H23N3O4/c1-4-12-27-18-9-7-6-8-16(18)21(25)22-20-19(23-28-24-20)15-10-11-17(26-5-2)14(3)13-15/h6-11,13H,4-5,12H2,1-3H3,(H,22,24,25)

InChI Key

JDFDKJCUGCUQEB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC(=C(C=C3)OCC)C

Origin of Product

United States

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